molecular formula C8H13N3 B3283938 (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole CAS No. 775567-38-9

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole

Cat. No. B3283938
CAS RN: 775567-38-9
M. Wt: 151.21 g/mol
InChI Key: VLNMFRPPGPXJHP-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole involves several methods, including photoinduced thiol-ene coupling. Notably, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been developed as an organocatalyst for continuous-flow aldol reactions. The functionalized silica is packed into a short stainless steel column, creating a packed-bed microreactor. This approach offers good stereoselectivities, complete conversion efficiencies, and long-term stability of the packing material .

Scientific Research Applications

Synthesis and Application in Compound Libraries

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole and its derivatives are used in the synthesis of various azoles, demonstrating their utility in the lead-oriented synthesis of compound libraries. These compounds serve as low-molecular-weight, hydrophilic, three-dimensional templates for building block libraries, instrumental in drug discovery and medicinal chemistry (Zhersh et al., 2013).

Enhancing Cellular Uptake of Py-Im Polyamides

A significant application is found in enhancing the cellular uptake and nuclear localization of Pyrrole–imidazole (Py–Im) hairpin polyamides. These are DNA-binding oligomers used in modulating gene expression. Modifications in these compounds, such as the introduction of an aryl group, have shown remarkable enhancement in their biological effects, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Application in Antihypertensive Agents

The synthesis of specific derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole has led to the discovery of novel antihypertensive agents. This underscores its role in cardiovascular drug research, with methods like the Mitsunobu reaction being key in its synthesis (Prasad et al., 2011).

Agricultural Applications

In agriculture and horticulture, derivatives of this compound are used as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This application extends to research in cell division, cell elongation, and plant senescence (Grossmann, 1990).

Anticancer Activity

Certain derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole have been evaluated for their anticancer activity. The modification of this compound has led to the development of new molecules that show promising results against various cancer cell lines, illustrating its potential in oncological research (Kumar et al., 2013).

Hepatitis C Virus Inhibition

In the field of virology, specific derivatives have shown potent activity against the Hepatitis C virus. Their structure has been optimized for increased activity and lower toxicity, making them candidates for clinical trials in treating HCV infection (Ivachtchenko et al., 2014).

Scientific Research Applications of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole

Synthesis and Application in Compound Libraries

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole and its derivatives are used in the synthesis of various azoles, demonstrating their utility in the lead-oriented synthesis of compound libraries. These compounds serve as low-molecular-weight, hydrophilic, three-dimensional templates for building block libraries, instrumental in drug discovery and medicinal chemistry (Zhersh et al., 2013).

Enhancing Cellular Uptake of Py-Im Polyamides

A significant application is found in enhancing the cellular uptake and nuclear localization of Pyrrole–imidazole (Py–Im) hairpin polyamides. These are DNA-binding oligomers used in modulating gene expression. Modifications in these compounds, such as the introduction of an aryl group, have shown remarkable enhancement in their biological effects, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Application in Antihypertensive Agents

The synthesis of specific derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole has led to the discovery of novel antihypertensive agents. This underscores its role in cardiovascular drug research, with methods like the Mitsunobu reaction being key in its synthesis (Prasad et al., 2011).

Agricultural Applications

In agriculture and horticulture, derivatives of this compound are used as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This application extends to research in cell division, cell elongation, and plant senescence (Grossmann, 1990).

Anticancer Activity

Certain derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole have been evaluated for their anticancer activity. The modification of this compound has led to the development of new molecules that show promising results against various cancer cell lines, illustrating its potential in oncological research (Kumar et al., 2013).

Hepatitis C Virus InhibitionIn the field of virology, specific derivatives have shown potent activity against the Hepatitis C virus. Their structure has been optimized for increased activity and lower toxicity, making them candidates for clinical trials in treating HCV infection (Ivachtchenko et al., 2014).

properties

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMFRPPGPXJHP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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